molecular formula C22H18FN3O4S2 B2595005 (Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide CAS No. 894684-46-9

(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide

Cat. No. B2595005
CAS RN: 894684-46-9
M. Wt: 471.52
InChI Key: ZWIPALDQIRILAA-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S2 and its molecular weight is 471.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibitory Kinetics on Tyrosinase Activity

A study involved the synthesis of Schiff’s base derivatives, including compounds similar to (Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide, to evaluate their inhibitory effects on tyrosinase activities. The study found that these compounds exhibit potent inhibitory effects, indicating potential applications in developing antityrosinase agents (Feng Yu et al., 2015).

Anticonvulsant Activities

Research on alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , demonstrated significant protection against seizures in animal models. This suggests potential applications in anticonvulsant therapy (H. Kohn et al., 1993).

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally related to this compound. These compounds demonstrated efficacy against various cancer cell lines, indicating their potential as anticancer agents (Hanan M Refaat, 2010).

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities to the specified compound have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. This suggests their potential use in treating inflammatory conditions and pain management (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Src Kinase Inhibitory and Anticancer Activities

Research on N-benzyl-substituted acetamide derivatives, which are structurally related, has revealed their inhibitory activities on Src kinase, an enzyme implicated in cancer progression. This indicates potential applications in cancer treatment (Asal Fallah-Tafti et al., 2011).

Antibacterial Activities

Studies on N-phenylacetamide derivatives containing arylthiazole moieties, structurally akin to the specified compound, have shown promising antibacterial activities. This indicates potential applications in developing new antibacterial agents (Hui Lu et al., 2020).

Antimalarial and Antiviral Applications

Investigations into the antimalarial and antiviral activities of N-(phenylsulfonyl)acetamide derivatives, related in structure, have shown promising results, suggesting potential applications in treating malaria and viral infections (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Anti-Lung Cancer Activity

Compounds structurally related to the specified chemical have demonstrated anti-lung cancer activity, highlighting their potential in lung cancer treatment (A. G. Hammam et al., 2005).

Photosensitizer in Photodynamic Therapy

A study on zinc phthalocyanine derivatives, structurally akin, showed potential as photosensitizers in photodynamic therapy for cancer treatment, demonstrating high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Compulsive Food Consumption Research

Research on compounds structurally similar to the specified chemical showed a role in modulating compulsive food consumption in a binge eating model in rats, indicating potential applications in treating eating disorders (L. Piccoli et al., 2012).

Antioxidant Activity

Compounds with structural resemblance have been synthesized and found to exhibit antioxidant activities, suggesting potential therapeutic applications in oxidative stress-related conditions (Matloob Ahmad et al., 2012).

properties

IUPAC Name

N-[4-[[(Z)-[1-[(4-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S2/c1-14(27)25-18-8-6-17(7-9-18)24-12-20-21(28)22-19(10-11-31-22)26(32(20,29)30)13-15-2-4-16(23)5-3-15/h2-12,24H,13H2,1H3,(H,25,27)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIPALDQIRILAA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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